![molecular formula C17H17ClN2O4 B4509915 6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol](/img/structure/B4509915.png)
6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4-quinolinol
Overview
Description
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step chemical reactions, including the Mannich reaction, which is used for creating compounds with similar structures. For example, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one was prepared from 6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane using the Mannich reaction, showcasing a methodology that could be relevant for synthesizing the target compound (Sharifkanov et al., 2001).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for determining the absolute configurations of complex molecules. Studies on similar compounds have employed this technique to establish stereochemical and physicochemical properties, offering insights into how one might analyze the target compound's structure (Kimura et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving similar molecules can exhibit selectivity in cyclization, as seen in the synthesis of 3,4-dihydro-2(1H)-quinolinones, providing a foundation for understanding the reactivity of the target compound (Tsubusaki & Nishino, 2009). Additionally, the acylation of certain azaspiro compounds demonstrates specific chemical properties that could be relevant to understanding the target molecule's behavior (Konovalova et al., 2014).
Physical Properties Analysis
The physical properties of complex organic molecules, including lipophilicity and pharmacokinetic profiles, are essential for their potential application in pharmaceuticals. These properties were examined for certain quinolones, suggesting approaches for analyzing the target compound's physical characteristics (Kimura et al., 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity with metal ions and the formation of chelates, can provide insights into the functionality of complex molecules. Studies on 8-quinolinol derivatives have explored these aspects, which could inform the analysis of the target compound's chemical properties (Hata & Uno, 1972).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-11-1-2-14-12(9-11)15(21)13(10-19-14)16(22)20-5-3-17(4-6-20)23-7-8-24-17/h1-2,9-10H,3-8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVIDCBAVSAEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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